molecular formula C14H12Cl2N2S B5723590 N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea

N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea

Cat. No. B5723590
M. Wt: 311.2 g/mol
InChI Key: MHZJVESQDAZXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom in the thiocarbonyl group. CCT has been shown to possess a range of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division. By inhibiting the activity of tubulin, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can disrupt the formation of microtubules and inhibit cell division.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to possess a range of interesting biochemical and physiological effects. In addition to its potential applications in cancer treatment and the treatment of neurodegenerative diseases, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-inflammatory and anti-oxidant properties. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-oxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it can be toxic to cells at high concentrations. Therefore, care must be taken to ensure that the concentration of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea used in experiments is appropriate for the cell type being studied.

Future Directions

There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea. One area of research that is of particular interest is the development of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea analogs that possess improved properties such as increased potency or decreased toxicity. Additionally, research on the mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea could lead to the development of new drugs that target the same enzymes as N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea but with improved specificity and efficacy. Finally, research on the potential applications of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in the treatment of other diseases such as diabetes and cardiovascular disease could lead to the development of new treatments for these conditions.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzylamine with 2-chlorophenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea as a white crystalline solid with a melting point of approximately 189-190°C.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of research where N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has shown promise is in the field of cancer treatment. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to inhibit the activity of certain enzymes that are involved in cell growth and division.
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to bind to the beta-amyloid protein and prevent its aggregation.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZJVESQDAZXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-chlorophenyl)thiourea

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